

An In-depth Technical Guide to Isolongifolene: Discovery, History, and Synthesis

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Compound of Interest

Compound Name: *Isolongifolene*

Cat. No.: *B7802797*

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Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant isomer of the naturally occurring longifolene. While not found in abundance in nature itself, its discovery and synthesis have been pivotal in the study of terpene rearrangements and have led to applications in the fragrance industry and as a precursor to biologically active molecules. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of **isolongifolene**, presenting key data in a structured format, detailing experimental protocols, and visualizing fundamental chemical transformations.

Discovery and History

The story of **isolongifolene** is intrinsically linked to that of its parent compound, longifolene. Longifolene, a major constituent of Indian turpentine oil from *Pinus longifolia*, was the subject of intense chemical investigation in the mid-20th century. During studies on the acid-catalyzed reactions of longifolene, researchers discovered that it could undergo a profound skeletal rearrangement to form a new, isomeric hydrocarbon. This new compound was named **isolongifolene**.

The pioneering work on this acid-catalyzed rearrangement was extensively detailed by Nayak and Dev in 1960. They established that treating longifolene with a mixture of acetic acid and sulfuric acid in dioxane resulted in the formation of **isolongifolene**, along with other by-

products.^[1] This discovery opened up a new chapter in terpene chemistry, showcasing the fascinating and complex Wagner-Meerwein rearrangements that these bridged polycyclic systems can undergo.

The structural elucidation of **isolongifolene** was accomplished through a combination of classical chemical degradation methods and the emerging spectroscopic techniques of the time, such as Infrared (IR) spectroscopy. The correct structure confirmed it as a tricyclic sesquiterpene with a rearranged carbon skeleton compared to longifolene.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **isolongifolene** are crucial for its identification and characterization. Below is a summary of its key quantitative data.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄	[2]
Molecular Weight	204.36 g/mol	[2]
Boiling Point	255-256 °C at 760 mmHg	
Density	0.928 g/cm ³ at 25 °C	
Refractive Index	n _D ²⁰ ~1.506	
Optical Rotation	[α] _D varies with enantiomeric purity	
¹ H NMR (CDCl ₃)	δ 0.85 (s, 3H), 0.88 (s, 3H), 0.95 (s, 3H), 5.25 (br s, 1H)	[3]
¹³ C NMR (CDCl ₃)	δ 19.1, 24.8, 28.5, 30.5, 47.6, 55.1, 55.3, 61.5, 105.0, 113.3, 130.7, 134.8, 151.8, 159.4, 194.8	[3]
IR (neat)	ν _{max} 3040, 1640, 1380, 1365, 885 cm ⁻¹	
Mass Spectrum (EI)	m/z (%) 204 (M ⁺ , 100), 189, 161, 133, 105, 91	

Synthesis of Isolongifolene

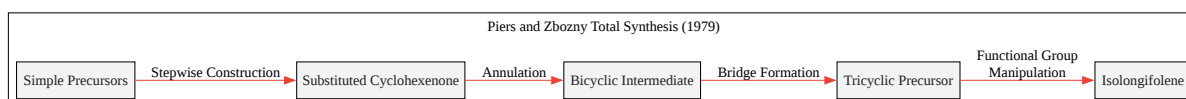
The synthesis of **isolongifolene** has been approached from two primary directions: the rearrangement of readily available longifolene and total synthesis from simpler starting materials.

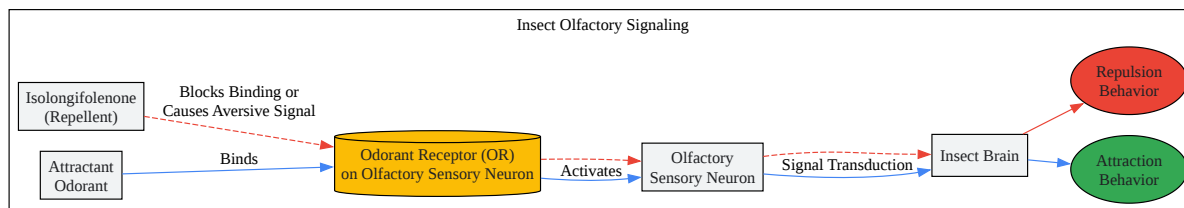
Isomerization of Longifolene

The acid-catalyzed isomerization of longifolene remains the most common and commercially viable method for producing **isolongifolene**.^{[4][5]} Various acidic catalysts have been employed to effect this transformation.

Experimental Protocol: Acid-Catalyzed Isomerization of Longifolene (Nayak and Dev, 1960)[1]

- **Reaction Setup:** A solution of longifolene (200 g) in glacial acetic acid (500 mL) and dioxane (475 mL) is prepared in a suitable reaction vessel equipped with a stirrer.
- **Acid Addition:** To this solution, 50% aqueous sulfuric acid (40 mL) is added with stirring.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature (22-24 °C) for 60 hours, followed by warming at 52 °C for an additional 10 hours.
- **Workup:** The reaction mixture is then poured into water (600 mL). The aqueous layer is saturated with ammonium sulfate and extracted three times with petroleum ether (50 mL portions).
- **Purification:** The combined petroleum ether extracts are washed, dried, and the solvent is evaporated. The resulting crude product, containing approximately 66% **isolongifolene**, can be further purified by fractional distillation.[1]





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